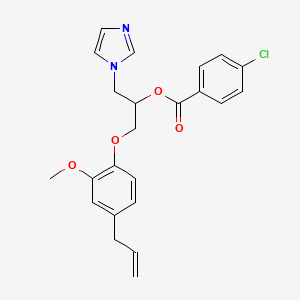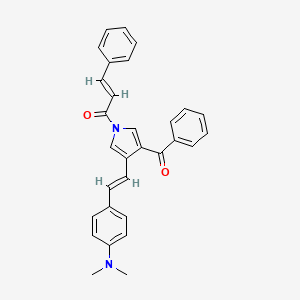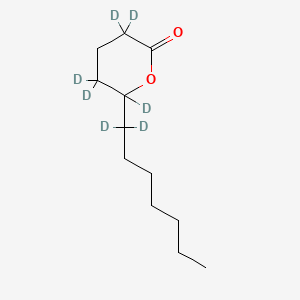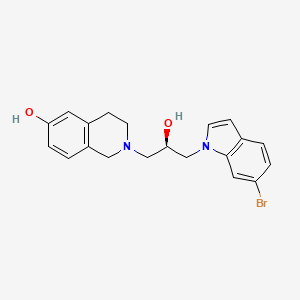
Antiproliferative agent-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative agent-25 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. The primary focus of research on this compound is its efficacy in halting the growth of malignant cells, making it a promising candidate for anticancer drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-25 typically involves a series of chemical reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: Antiproliferative agent-25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under specific solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Antiproliferative agent-25 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting cancer and other proliferative diseases.
Mécanisme D'action
The mechanism of action of antiproliferative agent-25 involves its interaction with specific molecular targets and pathways within cells. The compound is known to bind to DNA and proteins, disrupting their normal functions and leading to cell cycle arrest and apoptosis . Key molecular targets include:
DNA: Binding to DNA interferes with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Antiproliferative agent-25 can be compared with other similar compounds, such as:
Bis-isatin Schiff bases: These compounds have shown similar antiproliferative activity against cancer cell lines.
Bisbenzazole derivatives: These compounds also exhibit significant antiproliferative activity and have been studied for their potential as anticancer agents.
Eugenol derivatives: Modified eugenol compounds have demonstrated antiproliferative effects and are being explored for their anticancer potential.
Uniqueness: this compound stands out due to its specific molecular interactions and the range of reactions it undergoes, making it a versatile compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C20H21BrN2O2 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
2-[(2R)-3-(6-bromoindol-1-yl)-2-hydroxypropyl]-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C20H21BrN2O2/c21-17-3-1-14-6-8-23(20(14)10-17)13-19(25)12-22-7-5-15-9-18(24)4-2-16(15)11-22/h1-4,6,8-10,19,24-25H,5,7,11-13H2/t19-/m1/s1 |
Clé InChI |
YRTJMZANBDMCJP-LJQANCHMSA-N |
SMILES isomérique |
C1CN(CC2=C1C=C(C=C2)O)C[C@H](CN3C=CC4=C3C=C(C=C4)Br)O |
SMILES canonique |
C1CN(CC2=C1C=C(C=C2)O)CC(CN3C=CC4=C3C=C(C=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




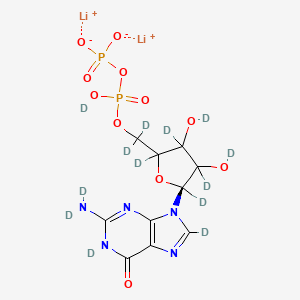
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)
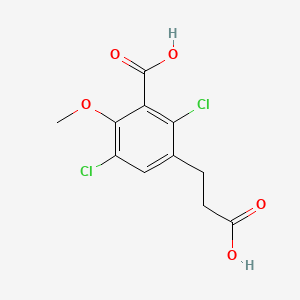
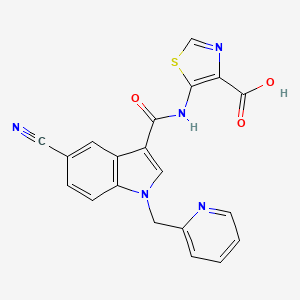
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

